3',4',5',3,5,6,7-Heptamethoxyflavone

Description

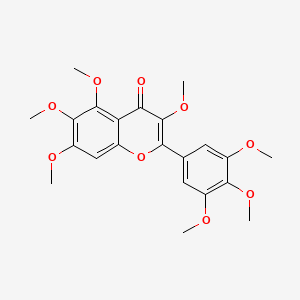

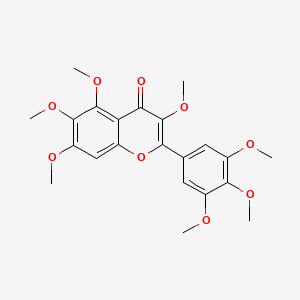

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRSLVWLFNSTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3',4',5',3,5,6,7-Heptamethoxyflavone: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',5',3,5,6,7-Heptamethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its associated signaling pathways.

Natural Sources

This compound is a secondary metabolite found in a limited number of plant species, primarily within the Citrus genus. The peels of these fruits are a particularly rich source of this compound.

Table 1: Documented Natural Sources of this compound and Related Isomers

| Plant Species | Family | Plant Part | Specific Compound Isolated | Reference |

| Citrus sinensis (Sweet Orange) | Rutaceae | Peel | This compound | [] |

| Citrus unshiu (Satsuma mandarin) | Rutaceae | Peel | 3,5,6,7,8,3',4'-Heptamethoxyflavone (isomer) | [2] |

| Citrus reticulata (Mandarin orange) | Rutaceae | Peel | 3,5,6,7,8,3',4'-Heptamethoxyflavone (isomer) | [3] |

| Citrus kawachiensis (Kawachi Bankan) | Rutaceae | Peel | 3,5,6,7,8,3',4'-Heptamethoxyflavone (isomer) | [4] |

| Bidens pilosa L. | Asteraceae | Whole herb | This compound | [5] |

| Apuleia leiocarpa | Fabaceae | Not specified | This compound | |

| Byrsonima coccolobifolia | Malpighiaceae | Not specified | This compound |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported for polymethoxyflavones.

Extraction

a. Preparation of Plant Material: The peels of Citrus species are washed, air-dried or freeze-dried, and then ground into a fine powder to increase the surface area for solvent extraction.

b. Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents for extracting PMFs include ethanol, methanol, and hexane (B92381).[2][6] The extraction can be performed at room temperature with agitation or using a Soxhlet apparatus for exhaustive extraction. The process is typically repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

Purification

A multi-step chromatographic approach is generally required to isolate this compound to a high degree of purity.

a. Flash Chromatography: The crude extract is often subjected to an initial purification step using flash chromatography on a silica (B1680970) gel column. A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or acetone.[7] Fractions are collected and monitored by thin-layer chromatography (TLC).

b. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of the target compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. A validated RP-HPLC method has been developed for the quantitative analysis of major PMFs.[8]

c. Other Chromatographic Techniques:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation of polymethoxyflavones from tangerine peel. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed.[9]

-

Supercritical Fluid Chromatography (SFC): SFC is an efficient and scalable method for the isolation of PMFs from orange peel extract.[10][11]

Table 2: Quantitative Data on the Isolation of a Heptamethoxyflavone Isomer

| Plant Source | Extraction/Purification Method | Compound Isolated | Yield | Purity | Reference |

| Tangerine Peel | High-Speed Counter-Current Chromatography (HSCCC) | 3,5,6,7,8,3',4'-Heptamethoxyflavone | 6 mg from 150 mg crude extract | 95.9% | [9] |

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, research on its isomers provides valuable insights into its potential biological activities and mechanisms of action.

Neuroprotective Effects

A closely related isomer, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), has been shown to exert neuroprotective effects by inducing the expression of Brain-Derived Neurotrophic Factor (BDNF). This induction is mediated through the activation of the cAMP/ERK/CREB signaling pathway. HMF was also found to inhibit phosphodiesterase 4B (PDE4B) and PDE4D, leading to an increase in intracellular cAMP levels.[12]

References

- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isolation and Characterization of Neuroprotective Components from Citrus Peel and Their Application as Functional Food [jstage.jst.go.jp]

- 5. This compound | CAS:17245-30-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone induces BDNF via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3',4',5',3,5,6,7-Heptamethoxyflavone chemical structure and properties

An In-depth Technical Guide to 3',4',5',3,5,6,7-Heptamethoxyflavone

Disclaimer: Publicly available experimental data for this compound is limited. Much of the detailed biological and mechanistic data available is for structurally similar polymethoxyflavones (PMFs). This guide provides the known specifics for the target compound and utilizes data from a closely related hexamethoxyflavone, 3,5,6,7,3',4'-Hexamethoxyflavone, as a well-documented example to illustrate common signaling pathways and experimental methodologies relevant to this class of molecules.

Chemical Structure and Identification

This compound is a polymethoxylated flavone (B191248), a class of flavonoids characterized by multiple methoxy (B1213986) groups on the core flavone structure. These compounds are naturally found in citrus peels and are noted for their biological activities.

Chemical Structure:

Image Source: PubChem CID 389001

IUPAC Name: 3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

CAS Number: 17245-30-6[2]

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this specific isomer is scarce in peer-reviewed literature. The following tables summarize available information and computed properties.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₉ | PubChem[1] |

| Molecular Weight | 432.42 g/mol | PubChem[1] |

| Appearance | Yellow crystals | ChemicalBook[2] |

| Melting Point | Data not available | - |

| Boiling Point | 598.6±50.0 °C (Predicted) | - |

| Density | 1.34±0.1 g/cm³ (Predicted) | - |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemicalBook[2] |

Table 2.2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H-NMR | Experimental data not available in published literature. | - |

| ¹³C-NMR | Experimental data not available in published literature. | - |

| Mass Spectrometry | Experimental data not available in published literature. | - |

| Infrared (IR) | Experimental data not available in published literature. | - |

Biological Activity and Signaling Pathways

While specific mechanistic studies on this compound are limited, it is generally reported to possess antioxidant and anti-inflammatory properties through the modulation of multiple signaling pathways.

To illustrate the likely mechanism of action for this class of compounds, this section details the anti-inflammatory pathways modulated by the structurally similar 3,5,6,7,3',4'-Hexamethoxyflavone (henceforth referred to as QUE in this section, as per the cited study) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4]

Studies on the related compound QUE show that it inhibits the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent expression of inflammatory mediators like iNOS and COX-2.[3]

Caption: Inhibition of the NF-κB signaling pathway by a polymethoxyflavone.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway in regulating inflammation. It involves a series of protein kinases, including Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory cytokines.[3][5]

The related flavone, QUE, has been shown to selectively inhibit the phosphorylation of ERK in a dose-dependent manner in LPS-stimulated macrophages, without affecting p38 or JNK phosphorylation.[3] This suggests that the anti-inflammatory effects of some PMFs are mediated, at least in part, through the suppression of the ERK pathway.

Caption: Selective inhibition of the ERK branch of the MAPK pathway.

Key Experimental Protocols

The following protocols are adapted from methodologies used to study the anti-inflammatory effects of the related compound 3,5,6,7,3',4'-Hexamethoxyflavone (QUE) and are representative of assays used for this class of molecules.[3]

Cell Culture and Viability (MTT Assay)

This protocol assesses the cytotoxicity of the compound on a cell line.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: General workflow for an MTT cell viability assay.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation status of key signaling proteins like IκBα and ERK.

-

Cell Seeding and Starvation: Seed RAW 264.7 cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4-6 hours.

-

Pre-treatment: Pre-treat the cells with the desired concentrations of the test compound (e.g., 1, 10, 100 µM) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce protein phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a polymethoxyflavone with potential anti-inflammatory and antioxidant activities. While specific experimental data for this compound remains elusive in the broader scientific literature, studies on closely related PMFs provide a strong framework for understanding its likely biological effects and mechanisms of action. The inhibition of pro-inflammatory signaling cascades, particularly the NF-κB and MAPK/ERK pathways, appears to be a common characteristic of this class of molecules. Further research is required to specifically elucidate the physicochemical properties, spectroscopic profile, and detailed pharmacological activity of this particular heptamethoxyflavone isomer to fully assess its potential for drug development.

References

- 1. 3,5,6,7,3',4',5'-Heptamethoxyflavone | C22H24O9 | CID 389001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17245-30-6 [chemicalbook.com]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic route to 3',4',5',3,5,6,7-Heptamethoxyflavone in Citrus Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a polymethoxyflavone (PMF) found in citrus plants with significant therapeutic potential. The guide details the proposed enzymatic steps, from the general flavonoid precursor, naringenin (B18129), to the final heptamethoxylated compound. It includes a compilation of quantitative data on the concentration of HMF and related PMFs in various citrus species. Furthermore, detailed experimental protocols for key methodologies used in the study of this pathway, such as heterologous expression of enzymes and O-methyltransferase assays, are provided. Finally, a schematic representation of the complete biosynthetic pathway is presented using a Graphviz diagram to facilitate a clear understanding of the complex series of hydroxylation and methylation reactions.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids almost exclusively found in the peels of citrus fruits. These compounds are characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone, which contributes to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound (HMF) is one such PMF that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering approaches aimed at increasing its production in citrus or for heterologous production in microbial systems. This guide delineates the proposed multi-step enzymatic pathway leading to HMF in citrus plants.

The Biosynthetic Pathway of this compound

The biosynthesis of HMF is a specialized branch of the general flavonoid pathway, originating from the flavanone (B1672756) naringenin. The pathway involves a series of hydroxylation and subsequent O-methylation reactions catalyzed by cytochrome P450 monooxygenases (P450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively.

From Naringenin to a Hexamethoxyflavone Precursor: Natsudaidain (B1227964)

The initial steps of the pathway likely involve the conversion of naringenin to a flavone, followed by a sequence of hydroxylation and methylation events. While the exact order of these reactions is yet to be fully elucidated, a plausible pathway leading to the immediate precursor of HMF, natsudaidain (3',4',5,6,7,8-hexamethoxy-3-hydroxyflavone), is proposed based on the known activities of flavonoid-modifying enzymes in citrus.

The key enzymatic transformations proposed are:

-

Flavone Synthase (FNS): Converts the flavanone naringenin to the flavone apigenin.

-

Flavonoid Hydroxylases (F3'H, F3',5'H, F6H, F8H): These cytochrome P450 enzymes introduce hydroxyl groups at specific positions on the flavone ring. The B-ring is likely hydroxylated at the 3' and 5' positions, while the A-ring is hydroxylated at the 6 and 8 positions.

-

O-Methyltransferases (OMTs): A series of OMTs catalyze the transfer of a methyl group from SAM to the hydroxyl groups, creating the methoxy substitutions. Recent research has identified a cluster of OMT genes in citrus, such as CreOMT3, CreOMT4, and CreOMT5, that exhibit multi-site O-methylation activities on hydroxyflavones.

The Final Step: Conversion of Natsudaidain to HMF

The terminal step in the biosynthesis of HMF has been recently suggested to be the O-methylation of natsudaidain. A putative caffeic acid O-methyltransferase, designated as CcOMT1, has been identified and shown to catalyze the methylation of the 3-hydroxyl group of natsudaidain to produce this compound.

The proposed complete biosynthetic pathway is illustrated in the following diagram:

Quantitative Data of HMF and Related PMFs in Citrus Species

The concentration of HMF and other major PMFs varies significantly among different citrus species and even between different tissues of the same fruit. The peel, particularly the flavedo, is the primary site of accumulation. The following table summarizes the quantitative data of selected PMFs in the peels of various citrus species.

| Citrus Species | This compound (mg/g dry weight) | Nobiletin (mg/g dry weight) | Tangeretin (mg/g dry weight) | Sinensetin (mg/g dry weight) |

| Citrus reticulata 'Chachi' | Present | 1.576 - 6.453 | 1.053 - 3.116 | 0.121 - 0.984 |

| Citrus sinensis | Present | - | - | - |

| Citrus tangerina | 7.68 ± 0.46 | 210.87 ± 0.57 | 55.66 ± 0.62 | 28.11 ± 1.11 |

Note: Data is compiled from various sources and may vary depending on the cultivar, maturity, and extraction method. A hyphen (-) indicates that data was not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HMF biosynthesis.

Heterologous Expression and Purification of Recombinant O-Methyltransferases

This protocol describes the expression of citrus OMTs in Escherichia coli and their subsequent purification for in vitro enzyme assays.

Workflow Diagram:

Methodology:

-

Gene Cloning: The full-length open reading frame of the target OMT gene is amplified from citrus cDNA using gene-specific primers.

-

Vector Construction: The amplified PCR product is cloned into an expression vector, such as pGEX-4T-1, which allows for the expression of the OMT as a fusion protein with an affinity tag (e.g., Glutathione S-transferase, GST).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins). After washing, the recombinant protein is eluted from the column. The purity of the protein is assessed by SDS-PAGE.

In Vitro O-Methyltransferase Enzyme Assay

This protocol outlines a method to determine the activity and substrate specificity of a purified recombinant OMT using HPLC analysis.

Methodology:

-

Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM flavonoid substrate (e.g., natsudaidain, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of purified recombinant OMT

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification. The reaction products are then extracted with an organic solvent such as ethyl acetate.

-

HPLC Analysis: The extracted products are dried, redissolved in methanol, and analyzed by reverse-phase HPLC. The separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). The products are detected by UV absorbance at a wavelength specific for flavonoids (e.g., 280 nm or 340 nm) and can be identified and quantified by comparison with authentic standards and by mass spectrometry (LC-MS).

Conclusion

The biosynthesis of this compound in citrus plants is a complex process involving a cascade of hydroxylation and O-methylation reactions. While the general framework of the pathway is understood, the precise sequence of events and the specific enzymes involved in every step are still areas of active research. The recent identification of OMTs with multi-site specificity and the characterization of the final enzyme in the pathway, CcOMT1, have provided significant insights. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel this intricate biosynthetic network and to explore the potential of HMF in drug development and nutraceutical applications. Further studies focusing on the characterization of the hydroxylases and the early-stage OMTs will be crucial for a complete understanding of PMF biosynthesis in citrus.

An In-depth Technical Guide to the Mechanism of Action of 3',4',5',3,5,6,7-Heptamethoxyflavone in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in citrus peels, has emerged as a promising neuroprotective agent. This technical guide delineates the core mechanisms of action of HMF in neuronal cells, with a focus on its role in promoting neurotrophic factor signaling and mitigating neuroinflammation. This document provides a comprehensive overview of the key signaling pathways modulated by HMF, supported by quantitative data from preclinical studies. Detailed experimental methodologies for key assays are outlined to facilitate the replication and further exploration of these findings. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Core Mechanism of Action: Neuroprotection and Anti-inflammation

The neuroprotective effects of this compound in neuronal cells are primarily attributed to two interconnected mechanisms:

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling: HMF has been shown to increase the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity. This upregulation is mediated through the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade.

-

Anti-inflammatory Effects: HMF exhibits potent anti-inflammatory properties by suppressing the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to neurotoxicity through the release of pro-inflammatory cytokines.

Key Signaling Pathways Modulated by HMF

The BDNF/ERK/CREB Signaling Pathway

HMF stimulates the production of BDNF in astrocytes, which in turn acts on neurons to promote their survival and function. The signaling cascade initiated by HMF involves the phosphorylation and activation of ERK, which then leads to the phosphorylation and activation of the transcription factor CREB. Activated CREB binds to the promoter region of the BDNF gene, thereby increasing its transcription and translation.[1][2]

Inhibition of Microglial Activation

In response to neuronal injury or inflammatory stimuli such as lipopolysaccharide (LPS), microglia become activated and can release neurotoxic inflammatory mediators. HMF has been demonstrated to suppress this activation, thereby reducing neuroinflammation.[3][4][5] The precise molecular targets of HMF in microglia are still under investigation, but the outcome is a reduction in the morphological changes associated with activation and a decrease in the production of pro-inflammatory cytokines.

Quantitative Data on the Effects of HMF

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effects of HMF on BDNF Expression

| Experimental Model | Treatment | Outcome | Quantitative Change | Reference |

| Chronic Unpredictable Mild Stress (CUMS) in mice | HMF (high dose, p.o.) | BDNF Protein Levels (Hippocampus) | Increased to 96.4 ± 1.8% of control levels (from 73.0 ± 4.2% in CUMS group) | [6] |

| CUMS in mice | HMF (high dose, p.o.) | BDNF Signal Density (Hippocampus) | Increased to 85.3 ± 13.5% of control levels (from 24.4 ± 11.9% in CUMS group) | [6] |

| Corticosterone-induced depression-like model in mice | HMF | BDNF Production (Hippocampus) | Ameliorated corticosterone-induced reductions in BDNF | [7] |

| Global cerebral ischemia in mice | HMF | BDNF Production (Hippocampus) | Increased | [8] |

Table 2: Effects of HMF on Signaling Molecules

| Experimental Model | Treatment | Outcome | Quantitative Change | Reference |

| CUMS in mice | HMF (high dose, p.o.) | Phosphorylated CaMK II | Ameliorated CUMS-induced reductions | [6] |

| Global cerebral ischemia in mice | HMF | Phosphorylated CaMK II | Stimulated autophosphorylation | [8] |

| Rat C6 glioma cells | HMF (10 µM) | Phosphorylated ERK (p-ERK) | Increased | [2] |

| Rat C6 glioma cells | HMF (10 µM) | Phosphorylated CREB (p-CREB) | Increased | [2] |

Table 3: Anti-inflammatory Effects of HMF

| Experimental Model | Treatment | Outcome | Quantitative Change | Reference |

| LPS-induced inflammation in mice | HMF (high dose, p.o.) | Iba1-positive signals (microglial activation marker) | Significantly weaker than in the LPS group | [3] |

| LPS-induced inflammation in mice | HMF (100 mg/kg/day, s.c.) | IL-1β mRNA expression (Hippocampus) | Suppressed LPS-induced expression | [5] |

| Global cerebral ischemia in mice | HMF | Microglial Activation (Hippocampus) | Suppressed | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of HMF's mechanism of action. Disclaimer: These are standard methodologies. For precise, replicable results, it is imperative to consult the specific materials and methods section of the cited literature, as parameters such as antibody concentrations and incubation times may vary.

Western Blot for BDNF, p-ERK, and p-CREB

This protocol outlines the detection and quantification of specific proteins in neuronal cell lysates or brain tissue homogenates.

-

Protein Extraction:

-

Harvest neuronal cells or dissect brain tissue (e.g., hippocampus) and immediately place in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Homogenize the tissue or lyse the cells on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BDNF, p-ERK, p-CREB, total ERK, total CREB, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control and, for phosphorylated proteins, to the total protein levels.

-

Immunohistochemistry for Microglial Activation (Iba1 Staining)

This protocol is for the visualization and quantification of microglia in brain tissue sections.

-

Tissue Preparation:

-

Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick sections using a cryostat.

-

-

Staining Procedure:

-

Wash the free-floating sections three times in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate the sections with a primary antibody against Iba1 overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Wash the sections three times in PBS.

-

Mount the sections onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence or confocal microscope.

-

Quantify the Iba1-positive signal intensity or the number and morphology of Iba1-positive cells in specific brain regions using image analysis software.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the neuroprotective and anti-inflammatory effects of HMF in a mouse model of neuroinflammation.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by acting on key pathways involved in neuronal survival and inflammation. Its ability to enhance BDNF signaling through the ERK/CREB pathway and to suppress microglial activation provides a strong rationale for its further development as a therapeutic candidate for neurodegenerative and neuropsychiatric disorders. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in the Levels of p-ERK, p-CREB, and c-fos in Rat Mesocorticolimbic Dopaminergic System After Morphine-Induced Conditioned Place Preference: The Role of Acute and Subchronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Activation: Characterizing Microglial Functional Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of BDNF in the Cortex and Hippocampus of Mice With Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 7. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 3',4',5',3,5,6,7-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a polymethoxylated flavone (B191248) predominantly found in citrus peels, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific evidence supporting the anti-inflammatory effects of HMF. It summarizes key quantitative data from various in vivo and in vitro studies, details the experimental protocols used to evaluate its efficacy, and elucidates the underlying molecular mechanisms of action, primarily focusing on the modulation of the NF-κB and MAPK signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of HMF.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound (HMF) is a naturally occurring polymethoxylated flavone (PMF) that has garnered considerable attention for its diverse pharmacological activities.[1] This guide focuses specifically on its potent anti-inflammatory effects, which have been demonstrated in various preclinical models.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of HMF has been quantified in several key studies. The following tables summarize the principal findings.

Table 1: In Vivo Anti-inflammatory Effects of HMF

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in rats | Intraperitoneal (i.p.) | 100 mg/kg | 56% inhibition of paw edema | [2] |

| LPS-challenged mice | Intraperitoneal (i.p.) | 33 mg/kg | Significant reduction in serum TNF-α | [3][4] |

| LPS-challenged mice | Intraperitoneal (i.p.) | 100 mg/kg | Dose-dependent reduction of serum TNF-α | [3][4] |

| LPS-induced inflammation in mouse hippocampus | Subcutaneous (s.c.) | 100 mg/kg/day | Suppression of IL-1β mRNA expression | [5][6] |

| LPS-induced systemic inflammation in mice (acute model) | Oral (p.o.) | 50, 100, 300 mg/kg | Suppression of microglial activation in the brain | [7] |

Table 2: In Vitro Anti-inflammatory Effects of HMF

| Cell Line | Inflammatory Stimulus | HMF Concentration | Effect | Reference |

| Cultured astrocytes | Not specified | Not specified | Inhibition of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) production | [6] |

| Differentiated Caco-2 cells | IL-1β | 2.5 µg/mL (as part of a PMF fraction) | Significant reduction in NO levels and iNOS protein levels | [8] |

| Mouse spleen cells | anti-CD3/CD28 antibody | Not specified | Decreased T-cell growth | [9] |

Key Signaling Pathways in HMF's Anti-inflammatory Action

HMF exerts its anti-inflammatory effects by modulating key signaling pathways that are pivotal in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[12][13] HMF has been suggested to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[5][14]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, is another critical pathway in the regulation of inflammation.[] Activation of MAPKs by various stimuli leads to the phosphorylation of transcription factors that control the expression of inflammatory genes.[16] Some polymethoxyflavones have been shown to suppress the phosphorylation of MAPKs.[17] While the direct effects of HMF on all MAPK components are still under investigation, it has been shown to induce the phosphorylation of ERK1/2 in the hippocampus, which is linked to neuroprotective effects.[18] It is plausible that HMF's anti-inflammatory actions are, in part, mediated through the differential regulation of MAPK pathways.[5][19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HMF's anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening acute anti-inflammatory activity.[20][21]

-

Animals: Male Sprague-Dawley or Wistar rats (150-200 g).

-

Grouping:

-

Vehicle control (e.g., saline or vehicle used to dissolve HMF).

-

Positive control (e.g., Indomethacin, 10 mg/kg).

-

HMF-treated groups (e.g., 33 and 100 mg/kg).

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

HMF, positive control, or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to carrageenan injection.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to assess the in vivo effect of HMF on systemic inflammation and cytokine production.

-

Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).

-

Grouping:

-

Saline control.

-

LPS + vehicle control.

-

LPS + HMF-treated groups (e.g., 33 and 100 mg/kg).

-

-

Procedure:

-

HMF or vehicle is administered i.p. or s.c. at the designated doses.

-

After a specified time (e.g., 30-60 minutes), mice are challenged with an i.p. injection of LPS (e.g., from Salmonella enterica).

-

At a predetermined time point post-LPS challenge (e.g., 2 hours for TNF-α measurement), blood is collected via cardiac puncture.

-

For neuroinflammation studies, animals may be sacrificed at later time points (e.g., 24-72 hours), and brain tissue is collected for analysis.

-

-

Data Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits. For neuroinflammation studies, brain tissue can be analyzed for microglial activation (e.g., by Iba1 immunohistochemistry) and mRNA expression of inflammatory mediators (e.g., by RT-PCR).

Conclusion

This compound demonstrates significant anti-inflammatory properties in a range of preclinical models. Its mechanism of action appears to be multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and the modulation of the MAPK cascade. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of HMF. Future studies should focus on elucidating the precise molecular targets of HMF, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in chronic inflammatory disease models. The information compiled herein serves as a valuable resource for scientists and drug development professionals aiming to harness the anti-inflammatory capabilities of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Heptamethoxyflavone Reduces Phosphodiesterase Activity and T-Cell Growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 12. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heptamethoxyflavone, a citrus flavonoid, enhances brain-derived neurotrophic factor production and neurogenesis in the hippocampus following cerebral global ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wvj.science-line.com [wvj.science-line.com]

Neuroprotective Properties of 3',4',5',3,5,6,7-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in citrus peels, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective effects of HMF. It details the compound's mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the principal assays and animal models used to evaluate HMF's neuroprotective properties are provided. Furthermore, this guide visualizes the core signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of HMF's therapeutic potential in the context of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal loss, neuroinflammation, and oxidative stress. There is a pressing need for the development of novel therapeutic agents that can mitigate these detrimental processes. Polymethoxyflavones (PMFs), a class of flavonoids characterized by multiple methoxy (B1213986) groups, have garnered considerable attention for their potent biological activities, including their ability to cross the blood-brain barrier. Among these, this compound (HMF) has demonstrated significant neuroprotective potential in various preclinical models. This guide synthesizes the current knowledge on the neuroprotective properties of HMF, with a focus on its molecular mechanisms and the experimental evidence supporting its efficacy.

Core Neuroprotective Mechanisms of HMF

HMF exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating neuroinflammation, promoting the expression of neurotrophic factors, and modulating key intracellular signaling pathways.

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in various neurological disorders. HMF has been shown to suppress neuroinflammatory processes in different models. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, subcutaneous administration of HMF significantly suppressed the activation of microglia in the hippocampus.[1] This was accompanied by a reduction in the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) mRNA.[1] These findings suggest that HMF can mitigate the harmful effects of neuroinflammation by inhibiting the activation of key inflammatory cells in the brain.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that plays a vital role in neuronal survival, growth, and synaptic plasticity. A reduction in BDNF levels is implicated in the pathophysiology of several neurological and psychiatric disorders. HMF has been consistently shown to increase the expression of BDNF in the hippocampus in various preclinical models. In a mouse model of global cerebral ischemia, HMF administration rescued neuronal cell death and increased the production of BDNF in the hippocampus.[2][3] Similarly, in a corticosterone-induced depression model, HMF treatment ameliorated depressive-like behaviors and restored the reduced BDNF levels in the hippocampus.[4]

Modulation of the ERK/CREB Signaling Pathway

The neuroprotective effects of HMF, particularly its ability to induce BDNF expression, are mediated through the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway. In a global cerebral ischemia mouse model, HMF was shown to induce the phosphorylation of both ERK1/2 and CREB in the hippocampus.[5] The activation of this pathway is a critical upstream event leading to the transcription of the BDNF gene. The requirement of ERK activation for the antidepressant-like effects of HMF was demonstrated by the inhibition of these effects with a mitogen-activated protein (MAP) kinase inhibitor.[6]

Quantitative Data on the Neuroprotective Effects of HMF

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective properties of HMF.

Table 1: Effects of HMF in a Mouse Model of Global Cerebral Ischemia

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Neuronal Survival (CA1) | Global Cerebral Ischemia | HMF | 50 mg/kg, s.c. | Increased neuronal survival | [2][3] |

| BDNF Protein Levels | Global Cerebral Ischemia | HMF | 50 mg/kg, s.c. | Significantly increased | [2][3] |

| Phospho-CaMKII Levels | Global Cerebral Ischemia | HMF | 50 mg/kg, s.c. | Stimulated autophosphorylation | [2][3] |

| Microglial Activation | Global Cerebral Ischemia | HMF | 50 mg/kg, s.c. | Suppressed activation | [2][3] |

Table 2: Effects of HMF in a Mouse Model of LPS-Induced Neuroinflammation

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Microglial Activation (IBA1+) | LPS-induced inflammation | HMF | 100 mg/kg, s.c. | Significantly suppressed | [1][5] |

| IL-1β mRNA Expression | LPS-induced inflammation | HMF | 100 mg/kg, s.c. | Significantly suppressed | [1][5] |

| Body Weight Loss | LPS-induced inflammation | HMF | 100 mg/kg, s.c. | Significantly suppressed | [1][5] |

Table 3: Effects of HMF in a Mouse Model of Corticosterone-Induced Depression

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Immobility Time (FST) | Corticosterone-induced | HMF | 50 mg/kg, p.o. | Significantly decreased | [6] |

| BDNF Protein Levels | Corticosterone-induced | HMF | 50 mg/kg, p.o. | Significantly restored to control levels | [6] |

| Neurogenesis (DCX+ cells) | Corticosterone-induced | HMF | 50 mg/kg, p.o. | Significantly increased | [4] |

| Phospho-ERK1/2 Levels | Corticosterone-induced | HMF | 50 mg/kg, p.o. | Significantly restored | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo models and analytical techniques used to evaluate the neuroprotective properties of HMF.

Animal Models

-

Animals: Male C57BL/6 mice (8 weeks old).

-

Procedure: Ischemia is induced by bilateral common carotid artery occlusion. Briefly, mice are anesthetized, and the common carotid arteries are exposed and occluded with aneurysm clips for a specified duration (e.g., 20 minutes). Body temperature is maintained at 37°C throughout the procedure. After the ischemic period, the clips are removed to allow reperfusion.

-

HMF Administration: HMF (e.g., 50 mg/kg) or vehicle is administered subcutaneously (s.c.) or orally (p.o.) immediately after reperfusion and daily for a specified period (e.g., 3 days).[2][3]

-

Outcome Measures: Behavioral tests (e.g., Y-maze, passive avoidance test) are performed to assess cognitive function. Brains are collected for histological analysis (e.g., cresyl violet staining for neuronal survival) and biochemical assays (e.g., Western blot for BDNF).

-

Animals: Male C57BL/6 mice (8 weeks old).

-

Procedure: Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg).

-

HMF Administration: HMF (e.g., 100 mg/kg) or vehicle is administered subcutaneously (s.c.) daily for a specified period (e.g., 10 days) prior to and after the LPS injection.[1][5]

-

Outcome Measures: Brain tissue is collected at a specific time point after LPS injection (e.g., 24 hours). Immunohistochemistry is performed to assess microglial activation (e.g., using an anti-Iba1 antibody). Real-time PCR is used to quantify the mRNA expression of pro-inflammatory cytokines (e.g., IL-1β).

-

Animals: Male C57BL/6 mice (8 weeks old).

-

Procedure: Depression-like behavior is induced by daily subcutaneous (s.c.) injections of corticosterone (B1669441) (e.g., 20 mg/kg) for a prolonged period (e.g., 21 days).

-

HMF Administration: HMF (e.g., 50 mg/kg) or vehicle is administered orally (p.o.) daily during the corticosterone treatment period.[4][6]

-

Outcome Measures: Behavioral tests for depressive-like phenotypes (e.g., forced swim test, tail suspension test) are conducted. Hippocampal tissue is collected for Western blot analysis of BDNF, p-ERK1/2, and other signaling proteins, and for immunohistochemical analysis of neurogenesis markers (e.g., doublecortin).

Key Experimental Techniques

-

Objective: To quantify the protein levels of BDNF, phosphorylated ERK1/2, and other target proteins in brain tissue.

-

Protocol:

-

Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-BDNF, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin).

-

-

Objective: To visualize and quantify neuronal survival, microglial activation, and neurogenesis in brain sections.

-

Protocol:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution. Coronal brain sections (e.g., 30 µm thick) are cut using a cryostat.

-

Antigen Retrieval: For some antibodies, antigen retrieval may be performed by heating the sections in a citrate (B86180) buffer.

-

Blocking: Sections are incubated in a blocking solution containing normal serum and a detergent (e.g., Triton X-100) to block non-specific binding sites and permeabilize the tissue.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-doublecortin for neuroblasts).

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled or biotinylated secondary antibody.

-

Visualization: For fluorescently labeled antibodies, sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope. For biotinylated antibodies, an avidin-biotin-peroxidase complex method followed by a diaminobenzidine (DAB) reaction is used for visualization under a light microscope.

-

Quantification: The number of positive cells or the intensity of the staining is quantified in specific brain regions using image analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by HMF and the general workflows of the experimental models described.

References

- 1. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,5,6,7,8,3',4'-Heptamethoxyflavone Ameliorates Depressive-Like Behavior and Hippocampal Neurochemical Changes in Chronic Unpredictable Mild Stressed Mice by Regulating the Brain-Derived Neurotrophic Factor: Requirement for ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 3',4',5',3,5,6,7-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a polymethoxylated flavone (B191248) (PMF) found in citrus peels, has emerged as a compound of interest in anticancer research. As a member of the flavonoid family, HMF shares structural similarities with other well-studied anticancer PMFs, suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of HMF's anticancer activities, including its effects on cancer cell proliferation, apoptosis, and underlying molecular mechanisms. This document synthesizes available data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Polymethoxylated flavones (PMFs) are a specific subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. Several PMFs, such as nobiletin (B1679382) and tangeretin, have demonstrated potent anticancer effects in various cancer models. This compound (HMF) is a less-studied PMF, but preliminary evidence suggests its potential as an anticancer agent.[2] This guide aims to consolidate the existing knowledge on HMF's anticancer profile and provide a framework for future research.

In Vitro Anticancer Activity

The anticancer activity of HMF has been evaluated in several cancer cell lines. While comprehensive quantitative data remains limited, available studies indicate a dose-dependent inhibitory effect on cancer cell growth and the induction of apoptosis.

Cytotoxicity and Cell Viability

Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that HMF can inhibit cell growth.[2] However, in MCF-7 breast cancer cells, HMF was found to be significantly less active in inducing Ca2+-mediated apoptosis compared to its hydroxylated analogs.[3][4] This suggests that the anticancer activity of HMF may be cell-type specific and that its mechanism of action might differ from other flavonoids.

Table 1: Summary of In Vitro Anticancer Activity of this compound and Related Polymethoxyflavones

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| This compound | A549 (Non-Small Cell Lung Cancer) | Not Specified | Cell Growth Inhibition, Apoptosis | Inhibited cell growth and induced apoptosis in a dose-dependent manner. | [2] |

| This compound | MCF-7 (Breast Cancer) | Ca2+ influx assay | Ca2+-mediated apoptosis | Dramatically less active than hydroxylated PMFs. | [3][4] |

| 5,6,7,3′,4′,5′-Hexamethoxyflavone | Hs578T (Triple-Negative Breast Cancer) | MTT Assay | Growth Inhibition | Similar growth inhibitory effect to nobiletin after 72h. | [5][6] |

| Nobiletin (5,6,7,8,3′,4′-Hexamethoxyflavone) | Hs578T (Triple-Negative Breast Cancer) | MTT Assay | Growth Inhibition | Markedly inhibited cell growth. | [5] |

Note: Data for HMF is limited. Data for related compounds is provided for comparative context.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. HMF has been shown to induce apoptosis in A549 lung cancer cells.[2] The mechanism appears to be dose-dependent, although the precise molecular players involved in HMF-induced apoptosis are yet to be fully elucidated. In contrast, its activity in inducing apoptosis in MCF-7 breast cancer cells is reported to be weak, highlighting the need for further investigation across a broader range of cancer cell types.[3][4]

Molecular Mechanisms of Action

The anticancer effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8] While direct evidence for HMF is still emerging, the mechanisms of structurally similar PMFs provide valuable insights into its potential modes of action.

Modulation of Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are frequently dysregulated in cancer and are common targets for anticancer agents.[7][8] Studies on the related compound 5,6,7,3′,4′,5′-hexamethoxyflavone have demonstrated its ability to suppress both the MAPK and Akt signaling pathways in triple-negative breast cancer cells.[5][6] It is plausible that HMF exerts its anticancer effects through similar mechanisms.

Caption: Inferred inhibitory action of HMF on MAPK and PI3K/Akt pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, some PMFs can halt the progression of the cell cycle, thereby preventing cancer cell division. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone has been shown to arrest the cell cycle at the G2/M phase in triple-negative breast cancer cells.[5][6] Future studies should investigate whether HMF exhibits similar cell cycle inhibitory effects.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of the anticancer properties of HMF. The following are detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of HMF (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with HMF for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse HMF-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Anticancer Potential

Currently, there is a lack of published in vivo studies specifically investigating the anticancer effects of HMF in animal models. Research on related PMFs has shown tumor growth inhibition in xenograft models, suggesting that HMF may also possess in vivo efficacy. Future research should focus on evaluating the antitumor activity of HMF in preclinical cancer models to determine its therapeutic potential.

Conclusion and Future Directions

This compound is a promising natural compound with potential anticancer properties. The available evidence, although limited, suggests that HMF can inhibit cancer cell growth and induce apoptosis. The mechanisms of action are likely to involve the modulation of key signaling pathways such as MAPK and PI3K/Akt, similar to other PMFs.

To fully elucidate the anticancer potential of HMF, future research should focus on:

-

Comprehensive In Vitro Screening: Evaluating the cytotoxicity of HMF against a wide panel of human cancer cell lines to determine its spectrum of activity and to obtain quantitative data such as IC50 values.

-

Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying HMF's anticancer effects, including its impact on various signaling pathways, cell cycle regulation, and apoptosis.

-

In Vivo Efficacy: Conducting preclinical studies using animal models (e.g., xenografts) to assess the in vivo antitumor activity, pharmacokinetics, and safety profile of HMF.

-

Combination Therapies: Exploring the potential of HMF in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

A thorough investigation into these areas will be crucial for advancing our understanding of HMF and its potential development as a novel anticancer therapeutic.

References

- 1. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

The Neurotrophic Potential of 3',4',5',3,5,6,7-Heptamethoxyflavone: A Technical Guide on its Effects on Brain-Derived Neurotrophic Factor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, fundamentally involved in neuronal survival, growth, differentiation, and synaptic plasticity.[1] Dysregulation of BDNF signaling has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and epilepsy.[1] Emerging evidence highlights the therapeutic potential of targeting BDNF pathways. This technical guide provides an in-depth analysis of the effects of 3',4',5',3,5,6,7-Heptamethoxyflavone (HMF), a citrus flavonoid, on BDNF expression and its associated signaling cascades. We consolidate key quantitative data from preclinical studies, detail experimental methodologies, and visualize the underlying molecular mechanisms to support further research and development in neuropharmacology.

Introduction

This compound (HMF) is a polymethoxyflavone found in citrus peels that has demonstrated significant neuroprotective properties.[2][3] Preclinical studies, both in vivo and in vitro, have shown that HMF can ameliorate neuronal damage and improve neurological outcomes in models of cerebral ischemia, depression, and neuroinflammation.[2][3][4][5][6][7] A primary mechanism underlying these beneficial effects is its ability to enhance the production of BDNF in the brain, particularly within the hippocampus.[2][3][4][8] This document synthesizes the current understanding of how HMF modulates BDNF, providing a technical foundation for researchers in the field.

Core Mechanism of Action: The cAMP/ERK/CREB Signaling Pathway

The induction of BDNF by HMF is primarily mediated through the activation of the cAMP/ERK/CREB signaling pathway in astrocytes.[1][4] HMF has been shown to inhibit phosphodiesterase 4B (PDE4B) and PDE4D, enzymes that degrade cyclic AMP (cAMP).[1] This inhibition leads to an elevation of intracellular cAMP levels, which in turn activates downstream signaling cascades.[1]

The increased cAMP activates Protein Kinase A (PKA), which is not the primary pathway for HMF's effect on BDNF induction, and the Extracellular signal-regulated kinase (ERK) pathway.[1] The activation (phosphorylation) of ERK is a critical step.[1][2] Phosphorylated ERK (p-ERK) then translocates to the nucleus and phosphorylates the cAMP-response element binding protein (CREB).[1][4] Phosphorylated CREB (p-CREB) is a transcription factor that binds to the promoter region of the BDNF gene, thereby upregulating the expression and subsequent production of mature BDNF (m-BDNF).[1]

Signaling Pathway Diagram

Caption: HMF-induced BDNF signaling cascade in astrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of HMF on BDNF and related signaling molecules.

Table 1: In Vitro Effects of HMF on C6 Glioma Cells

| Parameter | Treatment | Concentration | Duration | Outcome | Reference |

| m-BDNF Protein Level | HMF | 10 µM | 48 h | Increased | [1] |

| m-BDNF Induction | HMF + U0126 (ERK inhibitor) | 10 µM HMF, 10 µM U0126 | 48 h | Induction abolished | [1] |

| m-BDNF Induction | HMF + H89 (PKA inhibitor) | 10 µM HMF, 1 µM H89 | 48 h | No inhibition | [1] |

| m-BDNF Induction | HMF + K252a (Trk inhibitor) | 10 µM HMF, 200 nM K252a | 48 h | No inhibition | [1] |

| Intracellular cAMP | HMF | 10 µM | - | Elevated | [1] |

| PDE4B Activity | HMF | - | - | Inhibited | [1] |

| PDE4D Activity | HMF | - | - | Inhibited | [1] |

| ERK Phosphorylation | HMF | - | - | Increased | [1] |

| CREB Phosphorylation | HMF | - | - | Increased | [1] |

Table 2: In Vivo Effects of HMF in Mouse Models

| Model | HMF Dose | Administration Route | Key Findings in Hippocampus | Reference |

| Chronic Unpredictable Mild Stress (CUMS) | High Dose (HMF-H) | Oral (p.o.) | Ameliorated CUMS-induced decrease in BDNF levels (restored to 96.4 ± 1.8% of control). | [2] |

| CUMS | Low Dose (HMF-L) | Oral (p.o.) | Partially suppressed CUMS-induced decrease in BDNF signal density (restored to 51.6 ± 11.0% of control). | [2] |

| CUMS | High Dose (HMF-H) | Oral (p.o.) | Suppressed CUMS-induced decrease in BDNF signal density (restored to 85.3 ± 13.5% of control). | [2] |

| CUMS + U0126 | High Dose HMF + U0126 | p.o. + i.c.v. | The restorative effect of HMF on BDNF signal density was significantly inhibited. | [2] |

| Corticosterone-induced Depression | - | Subcutaneous (s.c.) | Ameliorated corticosterone-induced reductions in BDNF production. Restored levels of p-ERK1/2. | [3][9] |

| Transient Global Cerebral Ischemia | - | - | Increased expression of BDNF in astrocytes. Induced phosphorylation of ERK1/2 and CREB. | [4][8] |

| Lipopolysaccharide (LPS)-induced Inflammation | High Dose (HMF-H) | - | Promoted BDNF production and neurogenesis. | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols employed in key studies.

In Vitro Study: C6 Glioma Cells

-

Cell Culture: Rat C6 glioma cells, a model for astrocytes, were used.[1]

-

Treatment: Cells were treated with HMF at a concentration of 10 µM. To investigate the signaling pathway, specific inhibitors were co-administered:

-

U0126 (MEK/ERK inhibitor): 10 µM

-

H89 (PKA inhibitor): 1 µM

-

K252a (Trk receptor inhibitor): 200 nM

-

-

Incubation: Treated cells were incubated for 48 hours.[1]

-

Analysis:

Workflow for In Vitro Analysis

Caption: Experimental workflow for in vitro HMF studies.

In Vivo Study: CUMS Mouse Model

-